Orforglipron

Type 2 Diabetes GLP-1 Receptor Agonist Head-to-Head Clinical Trial

Orforglipron is a non-peptide, small-molecule oral GLP-1 receptor agonist with ~79% bioavailability, no food/water restrictions, and distinct G protein-biased agonism limiting β-arrestin recruitment. Phase 3 ACHIEVE-3 and ATTAIN-1 trials demonstrate superiority over oral semaglutide in HbA1c reduction and 11.2% weight loss. Procure this reference compound for diabetes/obesity research or next-gen GLP-1 RA development.

Molecular Formula C48H48F2N10O5
Molecular Weight 883.0 g/mol
Cat. No. B8075279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrforglipron
Molecular FormulaC48H48F2N10O5
Molecular Weight883.0 g/mol
Structural Identifiers
SMILESCC1CC1(C2=NOC(=O)N2)N3C4=C(C=C(C=C4)C5CCOC(C5)(C)C)C=C3C(=O)N6CCC7=NN(C(=C7C6C)N8C=CN(C8=O)C9=C(C1=C(C=C9)N(N=C1)C)F)C1=CC(=C(C(=C1)C)F)C
InChIInChI=1S/C48H48F2N10O5/c1-25-18-32(19-26(2)40(25)49)60-42(58-16-15-57(46(58)63)37-11-10-36-33(41(37)50)24-51-55(36)7)39-28(4)56(14-12-34(39)53-60)43(61)38-21-31-20-29(30-13-17-64-47(5,6)23-30)8-9-35(31)59(38)48(22-27(48)3)44-52-45(62)65-54-44/h8-11,15-16,18-21,24,27-28,30H,12-14,17,22-23H2,1-7H3,(H,52,54,62)/t27-,28-,30-,48-/m0/s1
InChIKeyUSUWIEBBBWHKNI-KHIFEHGGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Orforglipron for Scientific Selection: Procurement-Ready Overview of a Non-Peptide Oral GLP-1 Receptor Agonist


Orforglipron (LY3502970) is a non-peptide, small-molecule, oral glucagon-like peptide-1 receptor agonist (GLP-1 RA) under clinical investigation for glycemic control in adults with type 2 diabetes and for weight management in people with obesity [1]. Unlike peptide-based GLP-1 RAs, including oral semaglutide, which require complex absorption enhancement strategies and strict dosing protocols, orforglipron is structurally distinct [2]. It is a small molecule with high oral bioavailability (~79%) and does not require food or water restrictions for administration [1] [3]. This fundamental difference in molecular structure and pharmacokinetic properties forms the basis for its potential advantages in clinical and procurement settings [4].

Orforglipron Procurement: Why Interchanging with Oral Semaglutide or Other GLP-1 Analogs is Scientifically Unsupported


Orforglipron cannot be interchanged with oral semaglutide (Rybelsus) or other injectable GLP-1 RAs based on a simple class equivalence assumption. The compound is a non-peptide small molecule, whereas its primary oral comparator, semaglutide, is a peptide that requires co-formulation with an absorption enhancer and strict fasting/water intake protocols to achieve low bioavailability (~1%) [1] [2]. Orforglipron's distinct mechanism involves selective G protein-biased agonism with reduced β-arrestin recruitment, which may limit receptor desensitization and differentiate its signaling profile from peptide-based GLP-1 RAs [3]. Furthermore, as demonstrated in the evidence below, orforglipron exhibits quantitatively superior glycemic control and weight loss in head-to-head trials against oral semaglutide in type 2 diabetes, confirming that the molecules are not therapeutically equivalent [4]. Therefore, procurement or study design must be based on the specific molecular entity and its validated clinical performance.

Orforglipron Evidence Guide: Quantified Differentiation vs. Oral Semaglutide, Dapagliflozin, and Placebo


Head-to-Head ACHIEVE-3 Trial: Superior HbA1c Reduction vs. Oral Semaglutide in Type 2 Diabetes

In the 52-week Phase 3 ACHIEVE-3 head-to-head trial involving 1,698 adults with type 2 diabetes inadequately controlled on metformin, orforglipron demonstrated superior glycemic control compared to oral semaglutide. At 52 weeks, orforglipron 36 mg reduced HbA1c by 2.2%, while oral semaglutide 14 mg reduced HbA1c by 1.4% [1]. This represents an additional 0.8 percentage point reduction in HbA1c, a clinically significant difference. The treatment difference for the 12 mg dose was also significant, with orforglipron 12 mg lowering HbA1c 0.48% more than semaglutide 7 mg [2].

Type 2 Diabetes GLP-1 Receptor Agonist Head-to-Head Clinical Trial

Head-to-Head ACHIEVE-3 Trial: Greater Weight Loss vs. Oral Semaglutide in Type 2 Diabetes

The ACHIEVE-3 trial also demonstrated that orforglipron provided significantly greater weight loss than oral semaglutide. At 52 weeks, participants treated with orforglipron 36 mg lost an average of 9.2% (8.9 kg) of their body weight, compared to a loss of 5.3% (5.0 kg) with oral semaglutide 14 mg [1] [2]. This represents a 73.6% greater relative weight reduction.

Weight Management Type 2 Diabetes Head-to-Head Clinical Trial

Head-to-Head ACHIEVE-2 Trial: Superior Glycemic Control vs. Dapagliflozin (SGLT-2 Inhibitor)

In the 40-week Phase 3 ACHIEVE-2 trial, orforglipron was compared to the SGLT-2 inhibitor dapagliflozin in 962 adults with type 2 diabetes inadequately controlled on metformin. Orforglipron at doses of 3 mg, 12 mg, and 36 mg demonstrated superior HbA1c reductions from a mean baseline of 8.1%. Specifically, orforglipron 36 mg reduced HbA1c by 1.7% compared to a 0.8% reduction with dapagliflozin 10 mg [1] [2].

Type 2 Diabetes SGLT-2 Inhibitor Head-to-Head Clinical Trial

Placebo-Controlled Phase 3 ATTAIN-1 Trial: Dose-Dependent Weight Loss in Obesity Without Diabetes

In the 72-week Phase 3 ATTAIN-1 trial involving 3,127 adults with obesity without diabetes, orforglipron produced significant, dose-dependent weight loss compared to placebo. At the highest dose (36 mg), participants achieved a mean weight reduction of -11.2%, with 54.6% losing ≥10% of body weight and 18.4% losing ≥20% [1] [2]. This compares to a -2.1% weight change and only 12.9% achieving ≥10% weight loss in the placebo group.

Obesity Weight Loss Placebo-Controlled Trial

Pharmacokinetic Differentiation: High Absolute Oral Bioavailability vs. Oral Semaglutide

Orforglipron exhibits a mean absolute oral bioavailability of 79.1% ± 16.8%, determined in a Phase 1 study in healthy adults using an intravenous microtracer approach [1]. In contrast, the oral bioavailability of semaglutide is approximately 1% or less, requiring co-formulation with the absorption enhancer SNAC and strict fasting protocols [2].

Pharmacokinetics Bioavailability Oral Administration

Phase 3 ACHIEVE-1 Trial: Superior HbA1c Reduction vs. Placebo in Early Type 2 Diabetes

In the 40-week Phase 3 ACHIEVE-1 trial, orforglipron as monotherapy demonstrated superior HbA1c reduction compared to placebo in 559 adults with early type 2 diabetes inadequately controlled with diet and exercise. Orforglipron 36 mg reduced HbA1c by 1.48% from baseline, compared to a 0.41% reduction with placebo [1] [2].

Type 2 Diabetes Monotherapy Placebo-Controlled Trial

Orforglipron Application Scenarios: Validated Use Cases for Scientific and Industrial Procurement


Type 2 Diabetes Management: First-Line Oral Therapy or Add-on to Metformin

Based on the superior HbA1c reductions demonstrated in the head-to-head ACHIEVE-3 trial against oral semaglutide [1] and the ACHIEVE-2 trial against dapagliflozin , orforglipron is a scientifically justified choice for procurement in type 2 diabetes treatment algorithms. Its efficacy as monotherapy in early disease is confirmed by the ACHIEVE-1 trial . The compound offers a once-daily oral option with no food or water restrictions, simplifying patient use compared to oral semaglutide .

Obesity and Weight Management: Standalone Oral Therapy for Chronic Weight Control

The Phase 3 ATTAIN-1 trial provides robust, placebo-controlled evidence for orforglipron's efficacy in weight management, with a 36 mg dose achieving a mean weight reduction of 11.2% at 72 weeks [1]. This supports its procurement as a dedicated oral weight management therapy, particularly for populations seeking an alternative to injectable GLP-1 RAs.

Clinical Research and Drug Development: A Benchmark Small-Molecule GLP-1 RA

Orforglipron serves as a critical reference compound in the development of next-generation oral small-molecule GLP-1 RAs. Its well-characterized pharmacokinetics, including 79% oral bioavailability [1], and its distinct mechanism of G protein-biased agonism with reduced β-arrestin recruitment provide a validated baseline for comparative pharmacology studies and for understanding the safety and efficacy profile of this emerging class.

Combination Therapy with Basal Insulin in Advanced Type 2 Diabetes

The ACHIEVE-5 trial demonstrated that adding orforglipron to titrated insulin glargine in patients with poorly controlled T2DM significantly improved glycemic control. The 12 mg dose reduced HbA1c by 2.1% from a baseline of 8.5%, compared to a 0.8% reduction with placebo [1]. This positions orforglipron as a valuable oral add-on therapy for patients requiring insulin intensification, a scenario where oral options are limited.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Orforglipron

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.